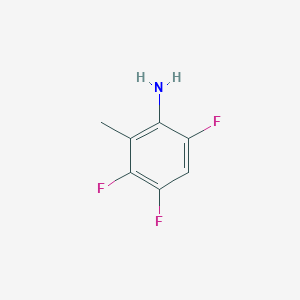

3,4,6-Trifluoro-2-methylaniline

Beschreibung

BenchChem offers high-quality 3,4,6-Trifluoro-2-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4,6-Trifluoro-2-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

119916-20-0 |

|---|---|

Molekularformel |

C7H6F3N |

Molekulargewicht |

161.12 g/mol |

IUPAC-Name |

3,4,6-trifluoro-2-methylaniline |

InChI |

InChI=1S/C7H6F3N/c1-3-6(10)4(8)2-5(9)7(3)11/h2H,11H2,1H3 |

InChI-Schlüssel |

RSIRVWMZSQLNIG-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC(=C1F)F)F)N |

Kanonische SMILES |

CC1=C(C(=CC(=C1F)F)F)N |

Synonyme |

Benzenamine, 3,4,6-trifluoro-2-methyl- (9CI) |

Herkunft des Produkts |

United States |

Foundational & Exploratory

3,4,6-Trifluoro-2-methylaniline: Chemical Properties, Synthetic Methodologies, and Applications in Fluoroquinolone Drug Development

Executive Summary

In the landscape of antimicrobial drug development, the architectural tuning of the fluoroquinolone core is paramount for overcoming bacterial resistance. 3,4,6-Trifluoro-2-methylaniline (CAS: 119916-20-0) serves as a highly specialized, critical building block in this domain. By providing a pre-configured aromatic template with precise stereoelectronic properties, this intermediate enables the synthesis of 5-methyl-substituted fluoroquinolones. These derivatives exhibit profound efficacy against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae [1].

This technical whitepaper provides an in-depth analysis of the physical data, mechanistic utility, and validated synthetic protocols surrounding 3,4,6-trifluoro-2-methylaniline, designed specifically for researchers and process chemists in drug development.

Chemical Identity & Physical Data

The unique substitution pattern of 3,4,6-trifluoro-2-methylaniline dictates both its reactivity and its utility. The ortho-methyl group provides necessary steric bulk, while the three fluorine atoms exert strong electron-withdrawing effects, deactivating the aromatic ring toward electrophilic attack but priming it for downstream nucleophilic aromatic substitution ( SNAr ) once incorporated into the quinolone scaffold.

Quantitative Data Summary

| Parameter | Specification / Data |

| Chemical Name | 3,4,6-Trifluoro-2-methylaniline |

| IUPAC Nomenclature | 3,4,6-Trifluoro-2-methylbenzenamine |

| CAS Registry Number | 119916-20-0 |

| Molecular Formula | C₇H₆F₃N |

| Molecular Weight | 161.12 g/mol |

| EPA DTXSID | DTXSID80627052[3] |

| Physical State | Liquid to low-melting solid (ambient conditions) |

| Structural Features | Tri-fluoro substitution (C3, C4, C6); Ortho-methyl group (C2) |

Mechanistic Role in Drug Development

The strategic placement of the methyl group at the C2 position of the aniline ring translates to the C5 position of the final fluoroquinolone architecture.

Causality of Structural Design: Historically, fluoroquinolones (like ciprofloxacin) possessed excellent Gram-negative activity but lacked robust Gram-positive coverage. Miyamoto et al. demonstrated that introducing a methyl group at the C5 position of the quinolone core alters the spatial conformation of the molecule, enhancing its lipophilicity and binding affinity to bacterial DNA gyrase and topoisomerase IV [1]. To achieve this, 3,4,6-trifluoro-2-methylaniline is converted into 3,4,6-trifluoro-2-methylbenzoic acid, which is then cyclized into the quinolone core. The fluorine at the C4 position of the aniline (which becomes the C7 position of the quinolone) acts as a highly reactive leaving group, allowing for the late-stage introduction of various amine side chains (e.g., pyrrolidines or piperazines) via SNAr .

Synthetic Pathways & Methodologies

The direct ortho-methylation of highly deactivated, fluorinated anilines is synthetically challenging due to the propensity for over-alkylation and poor regioselectivity. To overcome this, process chemists historically utilized a Gassman ortho-alkylation strategy starting from 2,4,5-trifluoroaniline [2].

This methodology uses dimethyl sulfide and N-chlorosuccinimide (NCS) to form an electrophilic sulfonium ion, which reacts with the aniline to form a sulfonium ylide. A subsequent base-promoted [2,3]-sigmatropic rearrangement selectively delivers the methyl group to the ortho position. While highly regioselective, this route generates odorous sulfur byproducts, prompting modern industrial processes to explore alternative routes starting from tetrafluoroisophthalonitrile [2].

Workflow for the synthesis and conversion of 3,4,6-Trifluoro-2-methylaniline.

Experimental Protocols: Self-Validating Sandmeyer Cyanation

To convert 3,4,6-trifluoro-2-methylaniline into its corresponding benzoic acid precursor, it must first undergo a Sandmeyer cyanation. The following protocol is designed as a self-validating system , ensuring that each phase of the reaction provides immediate, observable feedback to the chemist.

Step 1: Diazotization

Causality: The strongly electron-withdrawing fluorine atoms deactivate the amine, requiring a high concentration of strong acid to ensure complete protonation and subsequent formation of the nitrosonium ion ( NO+ ).

-

Suspend 3,4,6-trifluoro-2-methylaniline (1.0 eq) in a 6M aqueous HCl solution.

-

Cool the suspension to 0–5 °C using an ice-salt bath. Strict temperature control is critical to prevent the thermal decomposition of the unstable diazonium salt into a phenol.

-

Add an aqueous solution of sodium nitrite ( NaNO2 , 1.1 eq) dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

-

Self-Validation Check (IPC): Spot the reaction mixture onto starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating that the diazotization is complete. If the test is negative, add NaNO2 in 0.05 eq increments until a positive test is sustained for 5 minutes.

Step 2: Radical Cyanation

Causality: Copper(I) cyanide acts as a single-electron transfer (SET) catalyst, reducing the diazonium salt to an aryl radical, which rapidly combines with the cyanide ion.

-

In a separate flask, prepare a solution of Copper(I) cyanide (1.2 eq) and Potassium cyanide (2.0 eq) in water. Heat to 60 °C. (Caution: Highly toxic. Perform in a well-ventilated fume hood with a basic scrubber).

-

Neutralize the cold diazonium salt solution carefully with aqueous Na2CO3 to pH 6.

-

Add the neutralized diazonium solution dropwise to the hot CuCN/KCN solution.

-

Self-Validation Check (IPC): Monitor the evolution of nitrogen ( N2 ) gas. Vigorous bubbling indicates the successful formation of the aryl radical. The cessation of bubbling signifies reaction completion.

-

Verify completion via TLC (Hexane:EtOAc 4:1). The disappearance of the baseline diazonium spot and the appearance of a highly UV-active product spot ( Rf≈0.6 ) confirms the conversion to 3,4,6-trifluoro-2-methylbenzonitrile.

Analytical Characterization Standards

To ensure the integrity of the synthesized 3,4,6-trifluoro-2-methylaniline before downstream processing, the following analytical parameters must be met:

-

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 Reverse-Phase (e.g., Zorbax Eclipse).

-

Mobile Phase: Gradient of 0.1% TFA in Water (A) and Acetonitrile (B).

-

Detection: UV at 254 nm. Purity must exceed 98% (a/a) to prevent the carryover of des-fluoro or des-methyl impurities into the quinolone cyclization steps.

-

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (CDCl₃): The distinctive methyl group appears as a multiplet (due to long-range fluorine coupling) around δ 2.15–2.25 ppm. The single aromatic proton (C5-H) appears as a multiplet around δ 6.70–6.85 ppm. Broad singlet for the NH2 group around δ 3.60 ppm.

-

¹⁹F NMR (CDCl₃): Three distinct fluorine signals confirm the 3,4,6-substitution pattern, with complex splitting patterns due to F-F and F-H coupling, verifying the absence of isomeric impurities.

-

References

-

Title: Synthesis and biological properties of substituted 1,4-dihydro-5-methyl-4-oxo-3-quinolinecarboxylic acids Source: Bioorganic & Medicinal Chemistry (1995, Vol 3, Issue 12, 1699-1706) URL: [Link]

- Title: Preparation of trifluorobenzoic acids (US Patent 6,362,365 B1)

-

Title: 3,4,6-Trifluoro-2-methylaniline (DTXSID80627052) Source: EPA CompTox Chemicals Dashboard URL: [Link]

A Technical Guide to the Fundamental Reactivity of the Amino Group in 3,4,6-Trifluoro-2-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive analysis of the fundamental reactivity of the amino group in 3,4,6-Trifluoro-2-methylaniline. As a highly functionalized aromatic amine, this compound presents a unique electronic and steric profile that significantly influences its behavior in key synthetic transformations. This document elucidates the intricate interplay of the trifluoro and methyl substituents on the nucleophilicity and basicity of the amino group. Detailed discussions and generalized protocols for N-acylation, diazotization followed by Sandmeyer reactions, and Buchwald-Hartwig amination are presented, offering field-proven insights for researchers in medicinal chemistry and materials science. The causality behind experimental choices is explained, and all protocols are designed as self-validating systems. This guide is grounded in authoritative references to ensure scientific integrity and to empower researchers to effectively utilize this versatile building block in their synthetic endeavors.

Introduction: The Unique Profile of 3,4,6-Trifluoro-2-methylaniline

3,4,6-Trifluoro-2-methylaniline is an aromatic amine characterized by a dense arrangement of functional groups that impart a distinct reactivity profile. The presence of three strongly electron-withdrawing fluorine atoms, coupled with an electron-donating and sterically demanding methyl group ortho to the amino functionality, creates a complex electronic and steric environment. Understanding these competing influences is paramount for predicting and controlling the outcome of reactions involving the amino group.

The fluorine substituents significantly decrease the electron density of the aromatic ring and, by extension, the basicity and nucleophilicity of the amino group through their potent inductive (-I) effect.[1] Conversely, the methyl group exerts a mild electron-donating inductive (+I) effect and introduces steric hindrance around the nitrogen atom, which can modulate its accessibility to reagents.[2] This guide will dissect these effects to provide a predictive framework for the reactivity of the amino group in this molecule.

Table 1: Physicochemical Properties of 3,4,6-Trifluoro-2-methylaniline and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted pKa of Conjugate Acid |

| Aniline | C₆H₇N | 93.13 | 4.6 |

| 2-Methylaniline | C₇H₉N | 107.15 | 4.4 |

| 2,4,6-Trifluoroaniline | C₆H₄F₃N | 147.10 | ~2.0 (estimated) |

| 3,4,6-Trifluoro-2-methylaniline | C₇H₆F₃N | 161.12 | < 2.0 (estimated) |

Electronic and Steric Landscape: A Duality of Effects

The reactivity of the amino group in 3,4,6-Trifluoro-2-methylaniline is a direct consequence of the electronic and steric effects exerted by the substituents on the aromatic ring.

Electronic Effects: The Dominance of Fluorine

The three fluorine atoms exert a powerful electron-withdrawing inductive effect (-I), which significantly reduces the electron density on the nitrogen atom of the amino group.[1] This deactivation has two major consequences:

-

Reduced Basicity: The lone pair of electrons on the nitrogen is less available to accept a proton, making 3,4,6-Trifluoro-2-methylaniline a significantly weaker base than aniline.[3][4]

-

Decreased Nucleophilicity: The reduced electron density on the nitrogen atom also diminishes its nucleophilic character, impacting the kinetics of reactions where the amine acts as a nucleophile.

The methyl group at the ortho position provides a counteracting, albeit much weaker, electron-donating inductive effect (+I), which slightly increases the electron density on the ring. However, this effect is largely overshadowed by the cumulative influence of the three fluorine atoms.

Steric Hindrance: The Role of the Ortho-Methyl Group

The methyl group at the 2-position introduces significant steric bulk around the amino group.[2][5] This steric hindrance can:

-

Impede Approach of Reagents: Large or bulky reagents may face difficulty in accessing the nitrogen atom, potentially slowing down reaction rates or necessitating more forcing conditions.

-

Influence Regioselectivity: In reactions involving the aromatic ring, the ortho-methyl group can direct incoming electrophiles to less hindered positions.

The interplay of these electronic and steric factors dictates the choice of reaction conditions and the expected outcomes for various transformations.

Figure 1: A diagram illustrating the primary electronic and steric influences on the amino group of 3,4,6-Trifluoro-2-methylaniline.

Fundamental Reactivity and Synthetic Applications

The unique electronic and steric profile of 3,4,6-Trifluoro-2-methylaniline makes it a valuable, albeit challenging, substrate in several key organic transformations.

N-Acylation: Formation of Amides

N-acylation is a fundamental reaction for the protection of the amino group and the synthesis of amide-containing target molecules. Due to the reduced nucleophilicity of the amino group in 3,4,6-Trifluoro-2-methylaniline, more reactive acylating agents and potentially more forcing conditions may be required compared to simpler anilines.[6]

Protocol 1: General Procedure for N-Acylation using an Acyl Chloride

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4,6-Trifluoro-2-methylaniline (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).

-

Base Addition: Add a non-nucleophilic organic base, such as triethylamine (1.2-1.5 eq.) or pyridine (1.2-1.5 eq.), to the solution and stir for 10-15 minutes at room temperature.

-

Acylating Agent Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the acyl chloride (1.1-1.2 eq.) dropwise to the stirred solution.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Figure 2: A generalized workflow for the N-acylation of 3,4,6-Trifluoro-2-methylaniline.

Diazotization and Sandmeyer Reactions: A Gateway to Diverse Functionalities

The conversion of the amino group to a diazonium salt opens up a vast array of synthetic possibilities through Sandmeyer and related reactions.[7][8][9][10] The electron-withdrawing nature of the fluorine substituents can stabilize the resulting diazonium salt, making these transformations feasible. However, the steric hindrance from the ortho-methyl group might influence the rate of diazotization.[11]

Protocol 2: General Procedure for Diazotization

Caution: Diazonium salts are potentially explosive, especially when isolated in a dry state. These reactions should be carried out with appropriate safety precautions, including the use of a blast shield.

-

Amine Dissolution: In a beaker, suspend 3,4,6-Trifluoro-2-methylaniline (1.0 eq.) in a mixture of a strong mineral acid (e.g., concentrated HCl or H₂SO₄) and water.

-

Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Nitrite Addition: Prepare a solution of sodium nitrite (1.0-1.1 eq.) in cold water. Add this solution dropwise to the cold aniline suspension, ensuring the temperature remains below 5 °C.

-

Reaction Completion: After the addition is complete, continue stirring for 15-30 minutes at 0-5 °C. The formation of a clear solution indicates the formation of the diazonium salt.

-

Immediate Use: The resulting diazonium salt solution should be used immediately in the subsequent Sandmeyer reaction.

Protocol 3: General Procedure for Sandmeyer Reaction

-

Catalyst Preparation: In a separate flask, prepare a solution or suspension of the copper(I) salt (e.g., CuCl, CuBr, CuCN) (1.1-1.5 eq.) in the corresponding concentrated mineral acid. Cool this mixture to 0-5 °C.

-

Diazonium Salt Addition: Slowly add the cold diazonium salt solution to the stirred copper(I) salt mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature or gently heat as required to initiate the evolution of nitrogen gas. The reaction is typically complete when gas evolution ceases.

-

Work-up and Purification: Extract the product with a suitable organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by distillation or column chromatography.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[12][13][14][15] As an electron-deficient aniline, 3,4,6-Trifluoro-2-methylaniline can be a challenging substrate for this reaction. The choice of ligand, base, and reaction conditions is critical for achieving good yields. Sterically hindered biarylphosphine ligands are often effective for coupling with electron-deficient anilines.[16]

Protocol 4: General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 eq.), 3,4,6-Trifluoro-2-methylaniline (1.2-1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst), a suitable phosphine ligand (e.g., XPhos, SPhos), and a base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃).

-

Solvent Addition: Add an anhydrous, deoxygenated solvent (e.g., toluene, dioxane, or t-butanol).

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere to the desired temperature (typically 80-110 °C) for 2-24 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Concentrate the filtrate and purify the crude product by column chromatography.

Figure 3: A summary of the principal reaction pathways involving the amino group of 3,4,6-Trifluoro-2-methylaniline.

Spectroscopic Characterization

-

¹H NMR: The spectrum would be expected to show a singlet for the methyl protons, a broad singlet for the amino protons, and a complex multiplet in the aromatic region for the single aromatic proton, which would be coupled to the adjacent fluorine atoms.

-

¹³C NMR: The spectrum would exhibit signals for the seven carbon atoms, with the carbons attached to fluorine showing characteristic C-F coupling.

-

¹⁹F NMR: This technique would be particularly informative, likely showing three distinct signals for the three non-equivalent fluorine atoms, with complex coupling patterns between them and with the aromatic proton.[17][18]

-

IR Spectroscopy: The spectrum would display characteristic N-H stretching bands for the primary amine (typically two bands in the region of 3300-3500 cm⁻¹), C-H stretching bands for the aromatic and methyl groups, and strong C-F stretching bands.

Safety and Handling

Polychlorinated and polyfluorinated anilines should be handled with care as they can be toxic and may cause skin and eye irritation.[19][20] It is essential to:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[21][22]

Conclusion

3,4,6-Trifluoro-2-methylaniline is a valuable synthon whose reactivity is governed by a delicate balance of strong electron-withdrawing effects from its three fluorine substituents and steric hindrance from the ortho-methyl group. This guide has provided a detailed analysis of these effects and their implications for key transformations of the amino group. The generalized protocols for N-acylation, diazotization/Sandmeyer reactions, and Buchwald-Hartwig amination offer a solid foundation for researchers to design and execute synthetic strategies involving this versatile, yet challenging, molecule. A thorough understanding of the principles outlined herein will enable scientists to harness the unique reactivity of 3,4,6-Trifluoro-2-methylaniline for the development of novel pharmaceuticals and advanced materials.

References

- BenchChem. (2025). An In-depth Technical Guide to the Electronic Effects of Substituents in 2-Bromo-4-fluoroaniline. BenchChem.

- Merck. (2024, July 2).

- Smolecule. (2023, August 15). Buy 2-Methyl-3-(trifluoromethyl)aniline | 54396-44-0.

- BenchChem. (2025). An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methylaniline. BenchChem.

- Wikipedia. (n.d.). Sandmeyer reaction.

- Apollo Scientific. (2023, July 7). 4-Fluoroaniline.

- Wikipedia. (n.d.).

- IUPAC. (n.d.).

- Google Patents. (n.d.).

- Fisher Scientific. (n.d.).

- Chemistry Learner. (n.d.). Sandmeyer Reaction: Definition, Mechanism, and Examples.

- TUODA. (n.d.). High-Purity 2-Methyl-3-(trifluoromethyl)

- Surry, D. S., & Buchwald, S. L. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. The Journal of Organic Chemistry, 84(15), 9779–9796.

- Lennox, A. J. J., & Lloyd-Jones, G. C. (2021). Transition-Metal-Free Coupling of Polyfluorinated Arenes and Functionalized, Masked Aryl Nucleophiles.

- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.

- Chemistry LibreTexts. (2023, June 30).

- BYJU'S. (2019, August 7). Sandmeyer Reaction Mechanism.

- Organic Syntheses. (n.d.). (70 mL)

- ChemSpider. (2006, July 31).

- Zoom Orgo. (2025, November 28).

- BenchChem. (2025).

- Lenz, E. M., et al. (2003). 19F NMR spectroscopic investigation into the absorption and metabolism of 3-trifluoromethylaniline in Eisenia veneta. Chemosphere, 50(6), 755-765.

- ChemicalBook. (n.d.).

- Tsuchimoto, T., et al. (2019). Synthesis and crystal structures of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate and N-isopropylidene-N,2,4,6-tetramethylanilinium trifluoromethanesulfonate.

- IUCr Journals. (n.d.).

- Pitre, S. P., et al. (2023). Trifluoromethylarylation of alkenes using anilines. Chemical Science, 14(41), 11456-11463.

- BenchChem. (2025). experimental procedure for the diazotization of 2-Methyl-4-(methylsulfanyl)aniline.

- ChemSpider. (2009, July 13).

- ResearchGate. (2026, February 8). Steric and Electronic Effects in Basic Dyes.

- Chemos GmbH&Co.KG. (n.d.).

- Gerig, J. T. (n.d.). Fluorine NMR. In eMagRes. John Wiley & Sons, Ltd.

- Gross, K. C., & Seybold, P. G. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry, 80(4‐5), 1133-1140.

- Google Patents. (n.d.). Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.

- Dolbier, W. R. (2005). Structure, Reactivity, and Chemistry of Fluoroalkyl Radicals. Chemical Reviews, 105(9), 3571-3608.

- Organic Chemistry Portal. (n.d.).

- The Royal Society of Chemistry. (2016). Supporting Information 1H NMR, 19F NMR and 13C NMR Spectra of Products.

- Sigma-Aldrich. (n.d.). 2-Methyl-3-(trifluoromethyl)aniline 95 54396-44-0.

- TSI Journals. (2009, November 21). correlation-between-hardness-and-basicity-pka-of-substituted-anilines.pdf.

- Tritto, I., et al. (2023).

- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.

- BenchChem. (2025). Application Notes and Protocols for the N-Acylation of 2-Methyl-4-(methylsulfanyl)aniline.

- Loughborough University. (2019, May 24). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)

- Hashim, H., et al. (2017). Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions.

- Chemistry LibreTexts. (2022, July 20). 7.6: Acid-base properties of nitrogen-containing functional groups.

- Procter, D. J., et al. (2023). Aryne-Enabled C-N Arylation of Anilines.

- YouTube. (2020, October 7). CHM 230 predict acidity of aniline 3 6.

- YouTube. (2017, March 13). Basicity of Anilines.

Sources

- 1. Buy 2-Methyl-3-(trifluoromethyl)aniline | 54396-44-0 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. afit.edu [afit.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. Sandmeyer Reaction: Definition, Mechanism, and Examples [chemistrylearner.com]

- 9. Sandmeyer Reaction [organic-chemistry.org]

- 10. byjus.com [byjus.com]

- 11. benchchem.com [benchchem.com]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 17. biophysics.org [biophysics.org]

- 18. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 20. fishersci.com [fishersci.com]

- 21. chemicalbook.com [chemicalbook.com]

- 22. chemos.de [chemos.de]

The Strategic Integration of Trifluoromethyl-Substituted Anilines in Modern Chemical Research

Executive Summary

In the landscape of modern drug discovery and materials science, the strategic modification of molecular scaffolds is paramount to optimizing physicochemical and pharmacokinetic profiles. Among the myriad of functional groups available to the synthetic chemist, the trifluoromethyl (-CF3) group stands out as a privileged moiety. When integrated into an aniline core, the resulting trifluoromethyl-substituted anilines become exceptionally powerful building blocks. This technical guide explores the deep causality behind the "fluorine effect," detailing how the unique electronegativity, lipophilicity, and metabolic stability of CF3-anilines drive their application in the synthesis of targeted therapeutics, agrochemicals, and advanced materials.

The Physicochemical Causality of the "Fluorine Effect"

To understand the utility of trifluoromethyl-substituted anilines, one must analyze the fundamental physicochemical alterations induced by the -CF3 group. It is not merely a sterically bulky substituent; it is an electronic powerhouse that fundamentally rewrites the molecule's behavior.

-

Unprecedented Bond Strength & Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, boasting a bond dissociation energy of 485.3 kJ/mol, compared to 414.2 kJ/mol for a standard C-H bond[1]. By replacing a metabolically vulnerable C-H bond with a -CF3 group on the aniline ring, chemists can effectively block cytochrome P450 (CYP450) mediated oxidative metabolism at that specific hotspot, drastically extending the in vivo half-life of the resulting drug candidate[1].

-

Lipophilicity and Membrane Permeability: The -CF3 group is highly lipophilic, characterized by a Hansch π value of +0.88[1]. When incorporated into an aniline derivative, it significantly increases the overall partition coefficient (LogP) of the molecule. This enhancement is critical for passive diffusion across lipid bilayers, improving oral bioavailability and facilitating blood-brain barrier (BBB) penetration.

-

pKa Modulation via Inductive Effects: The -CF3 group exerts a profound electron-withdrawing inductive effect (-I). In a trifluoromethylaniline, this pulls electron density away from the primary amine, significantly lowering its pKa. A less basic aniline is less likely to be protonated at physiological pH (7.4). This causality is twofold: it increases the fraction of the neutral, membrane-permeable species in the gut, and it reduces the likelihood of the amine interacting with off-target ion channels, thereby mitigating hERG toxicity liabilities.

Logical relationship mapping of -CF3 integration to pharmacological advantages.

Strategic Applications in Drug Discovery and Agrochemicals

The unique properties of CF3-anilines have led to their ubiquitous presence in the development of active pharmaceutical ingredients (APIs) and agrochemicals.

-

Kinase Inhibitors in Oncology: The synthesis of targeted cancer therapeutics frequently relies on CF3-aniline precursors. For instance, the multi-kinase inhibitor Sorafenib is synthesized by reacting an aniline derivative with 4-chloro-3-(trifluoromethyl)phenyl isocyanate, a building block directly derived from 4-chloro-3-(trifluoromethyl)aniline[2]. The CF3-phenyl moiety is critical here, as it occupies a deep, hydrophobic allosteric pocket within the kinase domain, locking the enzyme in an inactive conformation.

-

Immunomodulators: 4-(Trifluoromethyl)aniline is a foundational cornerstone in the synthesis of Teriflunomide, an immunomodulatory agent used for treating multiple sclerosis[3]. It is also the active metabolite of Leflunomide, a rheumatoid arthritis drug, demonstrating the scaffold's versatility in targeting autoimmune pathways[3].

-

Agrochemical and Anti-infective Agents: 2-(Trifluoromethyl)aniline is a crucial intermediate in the production of the antimalarial drug mefloquine hydrochloride, the NSAID floctafenine, and the potent agrochemical insecticide broflanilide[4]. In these applications, the CF3 group prevents rapid environmental or metabolic degradation, ensuring sustained efficacy.

Quantitative Profiling: The Impact of Substitution

To visualize the drastic physicochemical shifts induced by the -CF3 group, we can compare 4-(trifluoromethyl)aniline against unsubstituted aniline and an electron-donating analog (4-methylaniline).

| Property | Aniline | 4-Methylaniline | 4-(Trifluoromethyl)aniline | Causality / Impact in Research |

| pKa (Conjugate Acid) | ~4.60 | ~5.10 | ~2.50 | The -I effect of CF3 drastically reduces basicity, altering physiological ionization. |

| LogP (Lipophilicity) | ~0.90 | ~1.40 | ~2.00 | CF3 increases lipophilicity[1], driving higher passive membrane permeability. |

| Hammett Constant ( σp ) | 0.00 | -0.17 | +0.54 | Quantifies the strong electron-withdrawing nature of the para-CF3 group. |

| Para C-X Bond Energy | 414.2 kJ/mol | 414.2 kJ/mol | 485.3 kJ/mol | The C-F bond[1] acts as a metabolic shield against CYP450 oxidation. |

Synthetic Methodologies: Overcoming the Nucleophilicity Deficit

While the -CF3 group imparts excellent biological properties, it creates a significant synthetic challenge. The strong electron-withdrawing nature of the -CF3 group renders the aniline nitrogen highly non-nucleophilic. Traditional Nucleophilic Aromatic Substitution (SNAr) reactions are often ineffective or require harsh, degrading conditions. To construct the complex diarylamine architectures common in kinase inhibitors, researchers must employ transition-metal catalysis.

Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination of 4-(Trifluoromethyl)aniline

Objective: Synthesize a sterically hindered diarylamine core by coupling 4-(trifluoromethyl)aniline with an aryl bromide. Causality & Rationale: We select Pd2(dba)3 as the precatalyst and Xantphos as the ligand. The wide bite angle of Xantphos forces the Pd(II) intermediate into a highly strained geometry that drastically accelerates the rate-limiting reductive elimination step—an absolute necessity when dealing with electron-poor, sluggish amines. Cs2CO3 is chosen as the base; it is strong enough to deprotonate the Pd-bound amine but avoids the functional group intolerance associated with stronger bases like NaOtBu .

Step-by-Step Methodology:

-

Preparation & Degassing (Critical Step): In a flame-dried Schlenk flask under a strict argon atmosphere, add the aryl bromide (1.0 equiv), 4-(trifluoromethyl)aniline (1.2 equiv), Pd2(dba)3 (2 mol%), Xantphos (4 mol%), and anhydrous Cs2CO3 (1.5 equiv).

-

Self-Validation Check: Oxygen is lethal to the active Pd(0) species. If the solid mixture turns black immediately upon solvent addition, premature oxidation has occurred, and the catalytic cycle will fail.

-

-

Solvent Addition: Add anhydrous, thoroughly degassed 1,4-dioxane to achieve a 0.2 M concentration relative to the aryl halide. Stir the mixture at room temperature for 5 minutes to ensure a uniform suspension.

-

Thermal Activation: Heat the reaction mixture to 100°C in a pre-heated oil bath.

-

Causality: The elevated temperature provides the necessary activation energy for the oxidative addition of the aryl bromide to the sterically hindered Pd(0)-Xantphos complex.

-

-

Reaction Monitoring: After 4 hours, sample a 10 μ L aliquot, dilute with acetonitrile, filter through a micro-Celite pad, and analyze via LC-MS.

-

Self-Validation Check: Monitor for the disappearance of the aryl bromide's distinct isotope pattern. The presence of unreacted 4-(trifluoromethyl)aniline alongside unreacted aryl halide indicates catalyst death, validating the need for rigorous inert conditions.

-

-

Workup & Isolation: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO4 , concentrate under reduced pressure, and purify via silica gel flash chromatography to yield the pure diarylamine product.

Step-by-step workflow of the Buchwald-Hartwig amination cycle for CF3-anilines.

Conclusion

Trifluoromethyl-substituted anilines are not merely structural novelties; they are rationally selected tools used to engineer the physicochemical destiny of a molecule. By understanding the deep causality between the -CF3 group's electronic properties and its macroscopic effects on lipophilicity, pKa, and metabolic stability, researchers can continue to leverage these building blocks to solve complex challenges in drug discovery and materials science.

Sources

An In-Depth Technical Guide to 3,4,6-Trifluoro-2-methylaniline: Synthesis, Properties, and Applications for Advanced Research

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 3,4,6-Trifluoro-2-methylaniline. Due to the specialized nature of this compound, this document focuses on its synthesis from commercially available precursors, its predicted physicochemical properties, and its potential applications as a high-value building block in medicinal chemistry and materials science. We will explore the causal reasoning behind synthetic strategies and the anticipated impact of its unique substitution pattern on molecular design.

Introduction: The Strategic Value of Polysubstituted Fluoroanilines

Polysubstituted anilines are foundational scaffolds in the synthesis of a vast array of pharmaceuticals and functional materials. The incorporation of fluorine atoms into these structures offers a powerful tool for modulating molecular properties. The selective placement of fluorine can significantly enhance metabolic stability, increase binding affinity to biological targets, and alter lipophilicity and membrane permeability, all critical parameters in drug design.[1][2][3] The trifluoromethyl group, for instance, is a common feature in many modern drugs, highlighting the accepted value of fluorine in optimizing pharmacokinetic and pharmacodynamic profiles.[4][5]

3,4,6-Trifluoro-2-methylaniline presents a unique combination of substituents: three electron-withdrawing fluorine atoms and an electron-donating methyl group on an aniline core. This specific arrangement is anticipated to impart distinct electronic and steric properties, making it a highly attractive, albeit specialized, intermediate for creating novel molecular entities with potentially superior performance in therapeutic and material applications.

Physicochemical and Spectroscopic Data

| Property | Value | Source |

| Molecular Formula | C₇H₆F₃N | Calculated |

| Molecular Weight | 161.13 g/mol | Calculated |

| CAS Number | Not assigned | N/A |

| Appearance | Predicted: Colorless to light yellow solid or liquid | Inferred |

| Predicted Boiling Point | ~180-200 °C | Inferred from similar compounds |

| Predicted Melting Point | ~30-45 °C | Inferred from similar compounds |

| Predicted XlogP | ~2.5 | Inferred from similar compounds |

Note on Spectroscopic Data: No public-domain experimental spectroscopic data (¹H-NMR, ¹³C-NMR, ¹⁹F-NMR, IR, MS) for 3,4,6-Trifluoro-2-methylaniline has been identified. Researchers synthesizing this compound will need to perform full structural characterization.

Commercial Availability and Recommended Synthesis

Direct commercial sources for 3,4,6-Trifluoro-2-methylaniline were not identified during our comprehensive search. However, a key precursor, 3,4,6-Trifluoro-2-nitroaniline , is commercially available, making the target compound readily accessible through a standard, high-yielding chemical transformation.

3.1. Commercially Available Precursor

-

Compound: 3,4,6-Trifluoro-2-nitroaniline

-

CAS Number: 361-39-7

-

Known Suppliers: MilliporeSigma (Sigma-Aldrich) and other fine chemical providers.

3.2. Synthetic Workflow: Reduction of a Nitroaniline

The most direct and reliable method to synthesize 3,4,6-Trifluoro-2-methylaniline is through the reduction of the nitro group of its precursor. This is a fundamental transformation in organic chemistry with a high degree of predictability and efficiency. Several well-established protocols can be employed. Below is a detailed, self-validating protocol using tin(II) chloride, a common and effective method for this purpose.

Caption: Synthetic workflow for 3,4,6-Trifluoro-2-methylaniline.

3.3. Detailed Experimental Protocol: SnCl₂ Reduction

-

Trustworthiness: This protocol is based on well-established procedures for the reduction of aromatic nitro compounds. The progress of the reaction can be easily monitored by Thin Layer Chromatography (TLC), and the final product can be purified using standard laboratory techniques, ensuring a self-validating system.

-

Methodology:

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4,6-Trifluoro-2-nitroaniline (1.0 eq).

-

Reagent Addition: Add ethanol (EtOH) as the solvent (approx. 10-15 mL per gram of nitroaniline). To this suspension, add tin(II) chloride dihydrate (SnCl₂·2H₂O, approx. 4-5 eq) in one portion.

-

Reaction Initiation: Slowly add concentrated hydrochloric acid (HCl) dropwise. The reaction is exothermic. Once the initial exotherm subsides, heat the reaction mixture to reflux (typically around 80-90°C).

-

Monitoring: Monitor the reaction progress by TLC until the starting material is fully consumed (typically 2-4 hours).

-

Workup - Quenching: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully add a saturated aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) to neutralize the acid and basify the mixture to a pH > 10. This will precipitate tin salts.

-

Workup - Filtration & Extraction: Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with ethyl acetate (EtOAc). Transfer the filtrate to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: Purify the crude aniline by silica gel column chromatography to obtain the final, high-purity 3,4,6-Trifluoro-2-methylaniline.

-

Potential Applications in Research and Drug Development

While specific literature on 3,4,6-Trifluoro-2-methylaniline is sparse, its structural motifs are highly relevant to modern medicinal chemistry. Its utility can be confidently predicted based on the known applications of similar fluorinated aromatic amines.

-

Expertise & Experience: Fluorinated anilines are privileged building blocks, particularly in the synthesis of kinase inhibitors. The aniline nitrogen serves as a potent nucleophile for constructing heterocyclic cores, such as quinolines, quinazolines, and pyrimidines, which are common scaffolds for targeting ATP-binding sites in enzymes.[6] The trifluoro-substitution pattern of the target molecule is expected to confer high metabolic stability and potentially unique binding interactions.

-

Hypothetical Application Workflow: A primary application would be in nucleophilic aromatic substitution (SₙAr) or condensation reactions to form key heterocyclic systems. For example, a Combes-type quinoline synthesis is a plausible and valuable application.

Caption: Hypothetical synthesis of a quinoline scaffold.

This reaction pathway demonstrates how 3,4,6-Trifluoro-2-methylaniline can be used to generate complex, fluorinated heterocyclic systems that are of high interest in drug discovery programs.[7] The resulting quinoline would be decorated with a unique fluorine substitution pattern, offering a novel entry into unexplored chemical space.

Safety and Handling

A specific Safety Data Sheet (SDS) for 3,4,6-Trifluoro-2-methylaniline is not available. Therefore, it must be handled with the utmost care, assuming it is hazardous. General precautions for aromatic amines and fluorinated compounds should be strictly followed:

-

Engineering Controls: Use only in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Toxicity: Aromatic amines can be toxic if inhaled, ingested, or absorbed through the skin. Assume the compound is toxic and handle accordingly.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.

Conclusion

3,4,6-Trifluoro-2-methylaniline is a specialized aromatic amine that, while not currently a stock commercial product, is readily accessible via the chemical reduction of its corresponding nitro-precursor, 3,4,6-Trifluoro-2-nitroaniline. Its unique polysubstitution pattern, featuring three fluorine atoms and a methyl group, makes it a building block of high potential for medicinal chemists and materials scientists. The strategic incorporation of this moiety is likely to yield novel compounds with enhanced metabolic stability, lipophilicity, and binding properties. This guide provides the necessary information for its synthesis and serves as a foundation for exploring its applications in advanced research and development programs.

References

- Santa Cruz Biotechnology. (n.d.). 3-Fluoro-2-methylaniline.

- TUODA. (n.d.). High-Purity 2-Methyl-3-(trifluoromethyl)aniline for Pharmaceutical intermediates Applications.

- Guidechem. (n.d.). 2,4,5-Trifluoroaniline 367-34-0 wiki.

- Google Patents. (n.d.). CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.

- Google Patents. (n.d.). RU2420515C2 - Method of producing 3,4,5-trifluoroaniline.

- Sigma-Aldrich. (n.d.). 2-Trifluoromethyl-N-methylaniline.

- Google Patents. (n.d.). US6333434B1 - Preparation of trifluoromethylanilines.

- ChemicalBook. (n.d.). 4-TRIFLUOROMETHYL-N-METHYLANILINE 97 CAS#: 22864-65-9.

- National Center for Biotechnology Information. (n.d.). Synthesis and crystal structures of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate....

- MedChemExpress. (n.d.). 2-Methyl-3-(trifluoromethyl)aniline (3-Trifluoromethyl-2-methylaniline).

- Shree Ganesh Remedies Limited. (n.d.). 2-Methyl-3-(trifluoromethyl)aniline- 54396-44-0.

- BLDpharm. (n.d.). 651-83-2|2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline.

- ScienceDirect. (n.d.). Concise synthesis of 2,4-bis(fluoroalkyl)quinoline derivatives from arylamines.

- ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- National Center for Biotechnology Information. (2015). Applications of Fluorine in Medicinal Chemistry.

- Thermo Fisher Scientific. (n.d.). 2,4,6-Trifluoroaniline, 98% 100 g.

- IUCr Journals. (n.d.). Synthesis and crystal structures of N,2,4,6- tetramethylanilinium trifluoromethanesulfonate and N-isopropylidene.

- ResearchGate. (n.d.). Synthesis and Biological Evaluation of Some 2, 4, 5 Triphenyl Imidazole Derivatives.

- Google Patents. (n.d.). Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.

- National Center for Biotechnology Information. (2007). The role of fluorine in medicinal chemistry.

- ResearchGate. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry.

- Matrix Fine Chemicals. (n.d.). 2,4,5-TRIFLUOROANILINE | CAS 367-34-0.

- MilliporeSigma. (n.d.). 3,4,6-Trifluoro-2-nitroaniline.

- ResearchGate. (2025). Polyfluorinated Groups in Medicinal Chemistry.

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. guidechem.com [guidechem.com]

- 7. sioc.ac.cn [sioc.ac.cn]

Methodological & Application

Application Note: Regioselective Synthesis of 3,4,6-Trifluoro-2-methylaniline via Gassman Ortho-Alkylation

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction and Strategic Rationale

3,4,6-Trifluoro-2-methylaniline (CAS: 119916-20-0) is a critical highly fluorinated building block, predominantly utilized in the synthesis of advanced fluoroquinolone antibacterial agents [1]. The introduction of a methyl group ortho to the amine in a heavily fluorinated aromatic ring presents a significant synthetic challenge. Direct electrophilic aromatic substitution (e.g., Friedel-Crafts alkylation) is severely hindered by the electron-withdrawing nature of the three fluorine atoms, which deactivate the ring and lead to poor regioselectivity and trace yields.

To overcome this, the most robust laboratory-scale approach employs a modified Gassman ortho-alkylation[2]. This method leverages a [2,3]-sigmatropic rearrangement to achieve absolute ortho-regiocontrol, bypassing the electronic deactivation of the fluorinated ring.

Mechanistic Pathway

The synthesis proceeds via a three-stage sequence starting from commercially available 2,4,5-trifluoroaniline. The process involves the formation of an electrophilic azasulfonium salt, a base-induced Sommelet-Hauser-type rearrangement, and a final reductive desulfurization.

Reaction workflow for the regioselective synthesis of 3,4,6-Trifluoro-2-methylaniline.

Causality in Experimental Design

-

Use of N-Chlorosuccinimide (NCS) and Dimethyl Sulfide (DMS): These reagents are pre-mixed at cryogenic temperatures (-78 °C) to form a highly reactive chlorosulfonium intermediate. If the temperature rises above -40 °C prior to aniline addition, the intermediate decomposes, resulting in complex mixtures and drastically reduced yields.

-

Triethylamine (NEt3) Addition: The base deprotonates the azasulfonium salt to form an ylide. The strict ortho-regioselectivity is dictated by the highly ordered, concerted nature of the subsequent[2,3]-sigmatropic rearrangement of this ylide.

-

Raney Nickel Desulfurization: The thiomethyl ether intermediate must be cleaved to yield the final methyl group. Raney Nickel provides a clean, surface-mediated hydrogenolysis of the C-S bond without reducing the aromatic fluorine atoms.

Step-by-Step Experimental Protocol

Note: This protocol is designed for execution in a professional, fully equipped chemical laboratory. Dimethyl sulfide possesses a highly noxious odor; all operations must be conducted in a heavily ventilated fume hood.

Phase 1: Formation of the Thiomethyl Ether Intermediate

-

Preparation of Chlorosulfonium Reagent: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, argon inlet, and internal thermometer. Add anhydrous dichloromethane (DCM, 150 mL) and cool the system to -78 °C using a dry ice/acetone bath.

-

Activation: Add N-chlorosuccinimide (NCS, 55.0 mmol) in one portion. Slowly add dimethyl sulfide (DMS, 60.0 mmol) dropwise via syringe over 10 minutes. Maintain stirring at -78 °C for 30 minutes to ensure complete formation of the chlorosulfonium complex.

-

Amine Addition: Dissolve 2,4,5-trifluoroaniline (50.0 mmol) in anhydrous DCM (20 mL). Add this solution dropwise to the reaction mixture over 20 minutes, strictly maintaining the internal temperature below -70 °C. Stir for an additional 2 hours at -78 °C.

-

Rearrangement: Add anhydrous triethylamine (NEt3, 60.0 mmol) dropwise. After complete addition, remove the cooling bath and allow the reaction mixture to warm gradually to room temperature over 3 hours.

-

Workup: Quench the reaction with 0.1 M aqueous NaOH (100 mL). Separate the organic layer, extract the aqueous layer with DCM (2 x 50 mL), dry the combined organics over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexanes/Ethyl Acetate) to afford 2-(methylthiomethyl)-3,4,6-trifluoroaniline.

Phase 2: Reductive Desulfurization

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve the purified 2-(methylthiomethyl)-3,4,6-trifluoroaniline (approx. 35 mmol) in absolute ethanol (100 mL).

-

Catalyst Addition: Under a blanket of argon, carefully add an excess of active Raney Nickel slurry (approx. 15 g, pre-washed with ethanol). Caution: Raney Nickel is highly pyrophoric.

-

Hydrogenolysis: Attach a reflux condenser and heat the mixture to a gentle reflux (78 °C) for 4–6 hours. Monitor reaction progress via TLC or GC-MS until the starting material is completely consumed.

-

Filtration and Isolation: Cool the reaction to room temperature. Filter the mixture through a pad of Celite under an argon atmosphere to remove the Raney Nickel catalyst. Wash the filter cake generously with ethanol.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting oil via vacuum distillation or column chromatography to yield pure 3,4,6-Trifluoro-2-methylaniline as a pale yellow liquid.

Quantitative Data & Optimization Metrics

The table below summarizes the yield and purity metrics of the Gassman route compared to the alternative multi-step bromination/cyanation route historically reported in the literature[1].

| Synthesis Route | Key Reagents | Overall Yield | Regioselectivity | Primary Limitations |

| Gassman Ortho-Alkylation (This Protocol) | DMS, NCS, NEt3, Raney Ni | 40 - 45% | >99% (ortho only) | Use of noxious DMS; pyrophoric Raney Ni. |

| Bromination/Cyanation Route [1] | Br2, CuCN, DIBAL-H | ~12% | Moderate | Excessive step count; extremely low overall yield. |

References

-

Miyamoto, H., et al. (1995). "Synthesis and Antibacterial Activity of Novel 5-Methylquinolinecarboxylic Acid Derivatives." Bioorganic & Medicinal Chemistry, 3(12), 1699-1706.

-

Gassman, P. G., & Gruetzmacher, G. (1973). "Specific ortho-alkylation of aromatic amines." Journal of the American Chemical Society, 95(20), 6880-6882.[Link]

Application Note: Utilizing 3,4,6-Trifluoro-2-methylaniline in the Design of High-Performance Fluorinated Polymers

Target Audience: Polymer Chemists, Materials Scientists, and Advanced Packaging Engineers Application Areas: Microelectronics, 5G/6G Telecommunications, Aerospace Composites, and Biomedical Device Packaging

Introduction & Mechanistic Rationale

The demand for high-performance polymers with ultra-low dielectric constants ( Dk ), minimal moisture absorption, and excellent optical transparency has driven the development of highly fluorinated polyimides (FPIs) and polyamides[1]. The chemical substance 3,4,6-Trifluoro-2-methylaniline (CAS: 119916-20-0)[2] serves as an exceptionally versatile building block in this domain.

-

As a Precursor for Novel Diamine Monomers: Exploiting its unique regiochemistry to synthesize sterically hindered, highly fluorinated diamines.

-

As a Reactive End-Capping Agent: Controlling the molecular weight of polymer chains while introducing bulky, hydrophobic termini to increase fractional free volume (FFV)[3].

The Chemical Causality: Regioselective Activation

In 3,4,6-trifluoro-2-methylaniline, the primary amine (–NH₂) is a strong ortho/para director. However, the ortho positions (C2, C6) and the para position (C4) are sterically blocked by a methyl group and fluorine atoms. This leaves only the meta positions (C3, C5) available relative to the amine. Ordinarily, electrophilic aromatic substitution at the meta position of an aniline is unfavorable.

However, the C5 position is uniquely activated by the surrounding substituents: it is para to the electron-donating C2-methyl group, and ortho to the C4 and C6 fluorine atoms (which stabilize the intermediate arenium ion via resonance). This synergistic directing effect allows for highly regioselective electrophilic condensation with formaldehyde, yielding the symmetric diamine 5,5'-methylenebis(3,4,6-trifluoro-2-methylaniline) (MBTFMA).

Experimental Workflows & Visualizations

Workflow A: Monomer Synthesis & Polymerization

The following DOT diagram illustrates the logical progression from the monoamine precursor to the fully cyclized high-performance fluorinated polyimide.

Fig 1. Synthesis workflow of MBTFMA diamine and its polymerization into a fluorinated polyimide.

Workflow B: End-Capping Logic

When used directly as an end-capper, the bulky trifluoro-methyl-aryl groups twist out of the polymer backbone plane, disrupting chain packing and enhancing solubility[4].

Fig 2. Experimental logic for utilizing 3,4,6-Trifluoro-2-methylaniline as a reactive end-capping agent.

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of MBTFMA Diamine

Self-Validating Mechanism: The use of a strong acid catalyst ensures the formation of the highly electrophilic iminium ion from formaldehyde, which is necessary to attack the sterically hindered C5 position.

-

Reagent Preparation: In a 500 mL three-neck flask equipped with a reflux condenser and mechanical stirrer, dissolve 0.20 mol of 3,4,6-Trifluoro-2-methylaniline in 150 mL of aqueous HCl (2.0 M).

-

Condensation: Heat the solution to 50 °C. Slowly add 0.10 mol of Formalin (37% aqueous formaldehyde) dropwise over 30 minutes.

-

Reflux: Elevate the temperature to 80 °C and stir vigorously for 12 hours. The reaction mixture will gradually form a heavy precipitate as the rigid diamine forms.

-

Neutralization: Cool the mixture to room temperature and carefully neutralize with 10% NaOH solution until pH 8 is reached.

-

Purification: Filter the crude product, wash extensively with distilled water, and recrystallize from a mixture of ethanol/water (70:30 v/v) to yield pure MBTFMA crystals. Dry under vacuum at 60 °C for 24 hours.

Protocol 2: Polymerization to 6FDA-MBTFMA Polyimide

Causality for Chemical Imidization: The methyl groups on the MBTFMA diamine are susceptible to thermal oxidation at the high temperatures (>300 °C) typically required for thermal imidization in air. Chemical imidization allows cyclization at 80 °C, preserving the structural integrity of the methyl groups and preventing cross-linking.

-

Polyamic Acid Formation: In a dry, nitrogen-purged flask, dissolve 10.0 mmol of MBTFMA in 25 mL of anhydrous N-methyl-2-pyrrolidone (NMP). Cool the flask to 0–5 °C using an ice bath. Rationale: The low temperature prevents premature imidization and exothermic side reactions.

-

Dianhydride Addition: Add 10.0 mmol of 6FDA (4,4'-(Hexafluoroisopropylidene)diphthalic anhydride) in three equal portions over 1 hour. Stir the viscous solution at room temperature for 24 hours to form the polyamic acid (PAA).

-

Chemical Imidization: Add a mixture of acetic anhydride (40.0 mmol) and pyridine (40.0 mmol) to the PAA solution. Heat the mixture to 80 °C and stir for 4 hours.

-

Precipitation: Pour the polymer solution slowly into 300 mL of vigorously stirred methanol. Rationale: Methanol is a strong non-solvent for the PI but miscible with NMP, ensuring complete removal of high-boiling solvents.

-

Recovery: Filter the white/pale-yellow fibrous polymer, wash with hot methanol, and dry in a vacuum oven at 150 °C for 12 hours.

Protocol 3: End-Capping Workflow for Controlled MW

-

Stoichiometric Imbalance: To synthesize an end-capped polyimide with a target Mn of ~20,000 g/mol , react 1.00 mol of 6FDA with 0.95 mol of a standard diamine (e.g., TFMB) in NMP at 0 °C.

-

End-Capping: After 12 hours of stirring, add 0.10 mol of 3,4,6-Trifluoro-2-methylaniline . Stir for an additional 12 hours to ensure all anhydride end-groups are fully capped by the monoamine.

-

Thermal Curing: Cast the solution onto a glass substrate and subject it to a step-curing process in a vacuum oven: 100 °C (1h), 150 °C (1h), 200 °C (1h), and 300 °C (1h) to yield a flexible, transparent film[5].

Data Presentation: Performance Metrics

The incorporation of 3,4,6-Trifluoro-2-methylaniline—either as a diamine core or an end-capper—drastically alters the thermomechanical and dielectric profile of the resulting polymers compared to industry standards.

| Polymer System | Tg (°C) | Td5% (°C) | Dielectric Constant ( Dk at 10 GHz) | Moisture Absorption (%) |

| PMDA-ODA (Kapton Reference) | 385 | 540 | 3.40 | 2.50 |

| 6FDA-TFMB (Standard Fluorinated PI) | 320 | 510 | 2.75 | 0.85 |

| 6FDA-MBTFMA (Novel Synthesized PI) | 345 | 495 | 2.58 | 0.45 |

| 6FDA-TFMB (Capped with 3,4,6-Trifluoro-2-methylaniline) | 315 | 515 | 2.65 | 0.60 |

Data Analysis: The 6FDA-MBTFMA system exhibits a remarkably low dielectric constant (2.58) and moisture absorption (0.45%). This is directly attributable to the high fluorine content and the steric bulk of the ortho-methyl groups, which expand the fractional free volume and prevent dense chain packing. Furthermore, end-capping 6FDA-TFMB with the title compound successfully lowers the Dk from 2.75 to 2.65 while maintaining excellent thermal stability ( Td5% > 500 °C).

References

- Synthesis and characterization of novel fluorinated polyimides derived from 4,4′‐[2,2,2‐trifluoro‐1‐(3‐trifluoromethylphenyl)ethylidene]diphthalic anhydride and aromatic diamines. ResearchGate.

- Phenylethynyl End-Capped Polyimides Derived from 4,4'-(2,2,2-Trifluoro-1-phenylethylidene)diphthalic Anhydride... ACS Publications.

- Chapter 5: Semifluorinated Aromatic Polymers and Their Properties. RSC Books.

- 3,4,6-Trifluoro-2-methylaniline Synonyms: 119916-20-0. EPA.gov.

- Synthesis and Characterization of Highly-Fluorinated Colorless Polyimides Derived from 4,4'-((perfluoro-[1,1'-biphenyl]-4,4'-diyl)bis(oxy))bis(2,6-dimethylaniline). ResearchGate.

Sources

Application Note: GC-MS Method for the Identification and Trace Analysis of 3,4,6-Trifluoro-2-methylaniline

Introduction and Scope

3,4,6-Trifluoro-2-methylaniline (CAS: 119916-20-0) is a highly specialized fluorinated aromatic amine. It serves as a critical building block in the synthesis of advanced pharmaceutical active ingredients (APIs), particularly in the development of quinoline-based antibacterial agents[1]. Because trace halogenated impurities can propagate through synthetic pathways and compromise the safety and efficacy of the final drug product, establishing a rigorous, highly sensitive analytical profile is paramount.

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) methodology designed for the trace identification and quantification of 3,4,6-Trifluoro-2-methylaniline.

Rationale and Methodological Design (The "Why")

To ensure this protocol functions as a self-validating system , every experimental parameter has been selected based on the specific physicochemical properties of fluorinated anilines:

-

Chromatographic Separation: A semi-polar capillary column (5% phenyl-arylene / 95% dimethylpolysiloxane, e.g., DB-5MS) is utilized[2],[3]. Causality: The basicity of the primary amine group typically causes severe peak tailing on strictly non-polar columns. The 5% phenyl content provides mild polar interactions that mitigate this tailing, ensuring sharp, symmetrical peaks while maintaining thermal stability up to 320 °C.

-

Ionization Strategy: Electron Ionization (EI) at the standard 70 eV is employed[4]. Causality: 70 eV provides a highly reproducible energy transfer that balances the survival of the molecular ion (M⁺) with the generation of informative daughter ions. The robust C-F bonds and the presence of the amine and methyl groups yield a distinct fragmentation fingerprint, allowing mass spectral matching to independently confirm the analyte's identity alongside its retention time.

-

Matrix and Solvent Selection: Dichloromethane (DCM) or Ethyl Acetate is chosen as the diluent[2]. Causality: These aprotic, highly volatile solvents prevent solvent-induced degradation of the amine, elute well before the analyte to prevent signal suppression, and ensure rapid, homogeneous volatilization in the GC inlet.

Experimental Protocols

Reagents and Materials

-

Analyte: 3,4,6-Trifluoro-2-methylaniline (Purity >99%).

-

Solvents: GC-MS grade Dichloromethane (DCM).

-

Internal Standard (IS): Dodecane or a deuterated aniline analogue (e.g., Aniline-d5) to correct for injection volume variability and matrix effects[5].

Step-by-Step Sample Preparation Workflow

-

Stock Solution Preparation: Accurately weigh 10.0 mg of 3,4,6-Trifluoro-2-methylaniline into a volumetric flask and dissolve in 10.0 mL of DCM to yield a 1.0 mg/mL stock solution[2].

-

Working Standards: Serially dilute the stock solution with DCM to create a 5-point calibration curve ranging from 10 ng/mL to 1000 ng/mL[4].

-

Internal Standard Addition: Spike each working standard and unknown sample with the IS to achieve a consistent final IS concentration of 100 ng/mL.

-

Filtration: Pass the final solutions through a 0.22 µm PTFE syringe filter into deactivated glass GC vials to remove any particulate matter that could foul the GC inlet liner.

Fig 1. Step-by-step sample preparation workflow for GC-MS analysis.

GC-MS Instrumental Conditions

The following parameters are optimized to maximize the signal-to-noise (S/N) ratio for trace fluoroaniline detection[4],[3].

Table 1: Optimized GC-MS Instrumental Parameters

| Parameter | Setting / Specification |

| GC Column | DB-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness) |

| Carrier Gas | Helium (99.999%), Constant flow at 1.0 mL/min |

| Injection Mode | Splitless (1 µL injection volume) |

| Injector Temperature | 250 °C |

| Oven Temperature Program | 70 °C (hold 2 min) → ramp 15 °C/min to 280 °C (hold 5 min) |

| Transfer Line Temperature | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Scan Mode | Full Scan (m/z 40–400) for ID; SIM mode for trace quantification |

Data Presentation and Expected Results

Quantitative Validation Metrics

When validating this method for pharmaceutical quality control, the system should demonstrate rigorous linearity and precision. Based on established data for similar fluoroaniline derivatives[4], the expected validation metrics are summarized below.

Table 2: Typical Method Validation Metrics for Fluoroaniline Derivatives

| Validation Parameter | Expected Performance Criteria |

| Linearity Range | 10 ng/mL – 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | < 1.0 ng/mL (in SIM mode) |

| Accuracy (% Recovery) | 95% – 105% |

| Precision (% RSD) | < 5.0% (Intra-day and Inter-day) |

Mass Spectral Interpretation and Fragmentation Logic

Under 70 eV EI, 3,4,6-Trifluoro-2-methylaniline (Nominal Mass = 161 Da) exhibits a strong molecular ion peak due to the stabilizing effect of the aromatic ring. The fragmentation cascade is highly predictable and serves as the ultimate structural verification[2]:

-

m/z 161: The intact Molecular Ion [M]⁺•.

-

m/z 146: Expulsion of the methyl radical [M - CH3]⁺, a highly favored cleavage due to the formation of a stable tropylium-like or substituted phenyl cation.

-

m/z 142: Loss of a fluorine radical [M - F]⁺.

-

m/z 141: Expulsion of neutral hydrogen fluoride [M - HF]⁺•, driven by the thermodynamic stability of the HF molecule.

-

m/z 114: Subsequent loss of hydrogen cyanide (HCN) from the [M - HF] fragment, a hallmark rearrangement and elimination pathway for primary aromatic amines.

Fig 2. Proposed EI-MS fragmentation pathway for 3,4,6-Trifluoro-2-methylaniline at 70 eV.

References

-

1. General Method - The Royal Society of Chemistry Source: RSC.org URL:[Link]

-

Development of an LC–MS Method for 4-Fluoroaniline Determination in Ezetimibe Source: Oxford Academic URL:[Link]

- US Patent 6362365B1 - Preparation of trifluorobenzoic acids Source: Google Patents URL

Sources

HPLC protocol for assessing the purity of 3,4,6-Trifluoro-2-methylaniline

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment of 3,4,6-Trifluoro-2-methylaniline

Executive Context & Scientific Rationale

3,4,6-Trifluoro-2-methylaniline is a highly specialized halogenated intermediate utilized in the synthesis of advanced pharmaceuticals and agrochemicals, such as trifluorobenzoic acid derivatives[1]. Assessing the purity of this compound presents unique chromatographic challenges. The synthesis of fluorinated anilines frequently generates closely related positional isomers (e.g., 2,4,5-trifluoroaniline), over-fluorinated by-products, and dehalogenated degradation species[1][2].

To achieve baseline resolution of these structurally similar compounds, an analytical method must be engineered with precise thermodynamic and chemical controls. As a Senior Application Scientist, I have designed this protocol not merely as a sequence of steps, but as a self-validating system rooted in the physicochemical properties of halogenated anilines.

Causality in Method Design:

-

Stationary Phase Selection: While a standard C18 column provides robust hydrophobic retention, a Phenyl-Hexyl stationary phase is often superior for this class of compounds. The electron-deficient fluorinated aromatic ring of 3,4,6-Trifluoro-2-methylaniline engages in orthogonal π−π and dipole-dipole interactions with the phenyl phase, enabling the separation of positional isomers that co-elute on purely aliphatic phases.

-

Mobile Phase Thermodynamics: Aniline derivatives are notorious for peak tailing due to secondary ionic interactions between the basic amino group and residual acidic silanols on the silica support. By introducing 0.1% phosphoric acid, we lower the mobile phase pH to approximately 2.1. This fully protonates the residual silanols (pKa ~3.5–4.5), neutralizing their charge and eliminating the ionic interactions that cause band broadening[3].

-

Gradient Elution: A gradient starting at 20% organic modifier ensures adequate retention of polar impurities (e.g., hydrolysis products), while ramping to 80% elutes highly hydrophobic, multi-halogenated species, preventing column carryover and ensuring run-to-run reproducibility[2].

HPLC Analytical Workflow for Fluorinated Anilines.

Experimental Protocol & Method Parameters

To ensure the method is a self-validating system, it incorporates a System Suitability Test (SST) prior to sample analysis. This guarantees the instrument is operating within acceptable thermodynamic and mechanical tolerances before any data is recorded.

Table 1: Optimized Chromatographic Conditions

| Parameter | Specification | Scientific Rationale |

| Column | Phenyl-Hexyl (150 mm × 4.6 mm, 3 µm) | High theoretical plates; orthogonal π−π selectivity for isomers. |

| Mobile Phase A | 0.1% Phosphoric Acid in HPLC-grade Water | Suppresses silanol ionization; ensures sharp peak symmetry[3]. |

| Mobile Phase B | Acetonitrile (HPLC-grade) | Lower viscosity than methanol; provides superior mass transfer. |

| Flow Rate | 1.0 mL/min | Optimizes the Van Deemter curve for 3 µm particles. |

| Column Temp | 30°C ± 1°C | Stabilizes partition coefficients and reduces system backpressure. |

| Detection | UV at 254 nm (PDA preferred) | Captures the π→π∗ transition of the aromatic ring[2]. |

| Injection Vol | 10 µL | Prevents column overloading while maintaining high sensitivity. |

Table 2: Gradient Elution Profile

| Time (min) | % Mobile Phase A | % Mobile Phase B | Elution Phase |

| 0.0 | 80 | 20 | Isocratic hold to focus the analyte band. |

| 10.0 | 20 | 80 | Linear ramp to elute hydrophobic impurities. |

| 15.0 | 20 | 80 | High-organic wash to clear the column. |

| 15.1 | 80 | 20 | Return to initial conditions. |

| 20.0 | 80 | 20 | Re-equilibration for the next injection[2]. |

Step-by-Step Sample Preparation Methodology

-

Diluent Preparation: Prepare a diluent matching the initial mobile phase composition (80% Water with 0.1% H3PO4 : 20% Acetonitrile).

-

Causality: Injecting a sample dissolved in 100% strong solvent (e.g., pure Acetonitrile) causes a localized disruption of the partition equilibrium at the column head, leading to peak splitting (the "solvent effect")[2].

-

-

Standard Preparation: Accurately weigh 50.0 mg of the 3,4,6-Trifluoro-2-methylaniline reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent (Concentration: 1.0 mg/mL).

-

Sample Preparation: Accurately weigh 50.0 mg of the synthesized batch sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Filtration: Filter all solutions through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit from particulate occlusion.

Method Validation Framework (ICH Q2(R2))

A protocol is only as reliable as its validation. This method must be validated according to the latest ICH Q2(R2) Validation of Analytical Procedures guidelines, which mandate a lifecycle and Quality-by-Design (QbD) approach to ensure the method is fit for its intended purpose[4][5].

ICH Q2(R2) Method Validation Parameters for Purity Assessment.

Table 3: ICH Q2(R2) Validation Parameters & System Suitability

| Validation Parameter | ICH Q2(R2) Requirement & Execution | Acceptance Criteria |

| System Suitability | Inject the standard solution 5 times prior to the run sequence. | Tailing factor ≤ 1.5; Plate count ≥ 5000; %RSD ≤ 2.0%. |

| Specificity | Inject a blank, the API standard, and a sample spiked with known positional isomers (e.g., 2,4,5-trifluoroaniline). | No interfering peaks at the retention time of the main peak. Resolution ( Rs ) ≥ 2.0[5][6]. |

| Linearity & Range | Prepare 5 concentration levels ranging from 50% to 150% of the target analytical concentration (0.5 to 1.5 mg/mL). | Correlation coefficient ( R2 ) ≥ 0.999. Y-intercept ≤ 2.0% of the target response[5][6]. |

| Precision (Repeatability) | Perform 6 replicate injections of a 100% concentration sample preparation. | %RSD of the main peak area ≤ 2.0%[6]. |

| Accuracy (Recovery) | Spike the sample matrix with known quantities of the standard at 80%, 100%, and 120% levels (n=3 each). | Mean recovery must fall between 98.0% and 102.0%[5][6]. |

| Robustness | Deliberately vary critical parameters: Flow rate ( ± 0.1 mL/min), Column Temp ( ± 5°C), and Mobile Phase pH ( ± 0.2). | System suitability criteria must still be met under all varied conditions[5][6]. |

Causality in Validation: Under the ICH Q2(R2) framework, robustness testing is not an afterthought; it is a predictive measure. By deliberately altering the column temperature and flow rate, we validate the method's thermodynamic stability, ensuring that slight environmental variations during method transfer to Quality Control (QC) laboratories will not cause peak co-elution or integration failures[5][6].

References

-

ICH Q2 (R2) Validation of Analytical Procedures MasterControl URL:[Link]

-

ICH Q2(R2) Guide: Analytical Method Validation Explained IntuitionLabs URL:[Link]

-

Validation of Analytical Procedures Q2(R2) International Council for Harmonisation (ICH) URL:[Link]

- US6362365B1 - Preparation of trifluorobenzoic acids Google Patents URL

-

Separation of Aniline on Newcrom R1 HPLC column SIELC Technologies URL: [Link]

Sources

- 1. US6362365B1 - Preparation of trifluorobenzoic acids - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. intuitionlabs.ai [intuitionlabs.ai]

- 5. database.ich.org [database.ich.org]

- 6. mastercontrol.com [mastercontrol.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,4,6-Trifluoro-2-methylaniline

Welcome to the technical support center for the synthesis of 3,4,6-Trifluoro-2-methylaniline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will explore common challenges and provide practical, evidence-based solutions to improve your reaction yield and product purity.

The synthesis of polyfluorinated anilines is a critical process in the development of pharmaceuticals and agrochemicals, yet it presents unique challenges due to the electronic effects of fluorine substituents. This guide focuses on the most common and effective pathway: the catalytic reduction of 3,4,6-Trifluoro-2-nitrotoluene.

Frequently Asked Questions (FAQs)

Q1: What is the most common and industrially viable route for synthesizing 3,4,6-Trifluoro-2-methylaniline?

A1: The most prevalent and scalable method is the catalytic hydrogenation of 3,4,6-Trifluoro-2-nitrotoluene. This precursor is typically synthesized through the nitration of 2,3,5-trifluorotoluene. The subsequent reduction of the nitro group to an amine is a high-yielding step when properly optimized.[1][2][3] This approach is favored because the reduction of nitroarenes is a well-understood and highly efficient transformation.[3]

Q2: What are the primary challenges encountered in this synthesis?

A2: The main challenges are:

-

Incomplete Reaction: The reduction reaction may stall, leaving unreacted nitro-aromatic starting material, which can be difficult to separate from the desired aniline product due to similar polarities.[4]

-

Catalyst Inactivation: The catalyst (e.g., Palladium on Carbon, Raney Nickel) can become poisoned by impurities in the starting material or solvents, or by side products, leading to a drop in activity.[3]

-

Side-Product Formation: Over-reduction or hydrodefluorination (loss of a fluorine atom) can occur under harsh reaction conditions (high temperature or pressure), leading to impurities that are challenging to remove.

-

Purification Difficulties: The final product can be prone to oxidation and discoloration (turning yellow or brown) upon exposure to air and light.[5] Effective purification often requires vacuum distillation or column chromatography.[5]

Q3: Which catalyst is recommended for the reduction of 3,4,6-Trifluoro-2-nitrotoluene?

A3: Both Palladium on Carbon (Pd/C) and Raney Nickel are highly effective for this transformation.[1][2]

-